3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
Properties
IUPAC Name |
3-benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22-18-12-11-17(21-25-20(26-30-21)16-9-5-2-6-10-16)13-19(18)24-23(29)27(22)14-15-7-3-1-4-8-15/h1-10,17-19H,11-14H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLDHOYCQQZKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=NC(=NO3)C4=CC=CC=C4)NC(=O)N(C2=O)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the cyclization of an appropriate precursor, such as a hydrazine derivative, with a benzyl group and phenyl-1,2,4-oxadiazole moiety. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinazoline-2,4-dione derivatives.
Reduction: Production of reduced quinazoline derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, which could be useful in the development of new therapeutic agents.
Medicine: The compound has been investigated for its medicinal properties, particularly in the treatment of diseases such as Alzheimer's disease and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its structural complexity and reactivity make it valuable in the synthesis of active pharmaceutical ingredients (APIs) and other chemical products.
Mechanism of Action
The mechanism by which 3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the 1,2,4-Oxadiazole Ring
The phenyl group at the 3-position of the oxadiazole ring in the parent compound can be modified to alter electronic and steric properties:
- 3-(2-Chlorophenyl)-1,2,4-oxadiazole analog (): The introduction of a chlorine atom at the ortho position introduces electron-withdrawing effects, which may enhance electrophilic reactivity or improve binding to hydrophobic pockets in target proteins. Chlorine substituents are often used to modulate bioavailability and resistance profiles.
- Methoxy groups are also known to influence metabolic pathways by reducing oxidative degradation.
Modifications at the Tetrahydroquinazoline Core
- 3-Ethyl substitution (): Replacing the benzyl group with an ethyl chain reduces steric bulk, which could enhance solubility but decrease affinity for aromatic-rich binding sites.
- N-Cyclopentyl sulfonamide derivatives (): While structurally distinct, these analogs highlight the importance of sulfonamide groups in enhancing hydrogen-bonding capacity and target selectivity.
Table: Structural and Functional Comparison
Biological Activity
3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of the oxadiazole ring and the tetrahydroquinazoline backbone suggests potential biological activities that could be leveraged for therapeutic applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.39 g/mol. The compound features a benzyl substituent and an oxadiazole moiety that enhance its pharmacological properties by facilitating interactions with biological targets .
Antimicrobial Properties
Studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Enzyme Inhibition
Recent research highlights the potential of this compound as an inhibitor of butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE), enzymes critical in neurotransmission. Compounds containing oxadiazole rings have been synthesized and evaluated for their inhibitory activities against these enzymes. For example, certain derivatives demonstrated IC50 values ranging from 5.07 µM to 81.16 µM against BuChE . This suggests that this compound may also exhibit similar inhibitory effects.
Antidepressant Activity
Compounds with oxadiazole structures have been investigated for antidepressant properties. In vivo studies using forced swim tests (FST) have shown that some derivatives can significantly reduce immobility duration in subjects. This effect is often linked to modulation of serotonin receptors . The structural similarity of 3-benzyl derivatives to those showing antidepressant effects indicates potential activity worth exploring.
Case Studies
Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:
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Inhibitory Activity Against Cholinesterases : A study demonstrated that certain oxadiazole derivatives exhibited selective inhibition towards BuChE compared to AChE. Compound 6n showed the highest potency with an IC50 value of 5.07 µM .
Compound IC50 (µM) Selectivity Index 6n 5.07 >19.72 6b 9.81 >10.19 6a 14.23 Moderate - Antidepressant Screening : Another study evaluated several benzyl-substituted oxadiazoles for antidepressant activity using FST models. Compounds with halogen substitutions showed superior binding affinity to serotonin receptors compared to others .
Q & A
Q. What are the common synthetic routes for 3-Benzyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione?
The synthesis typically involves multi-step organic reactions, starting with quinazoline-2,4-dione derivatives and functionalizing the 7-position with a 3-phenyl-1,2,4-oxadiazole moiety. Key steps include:
- Coupling reactions : Use of oxadiazole intermediates (e.g., 3-phenyl-1,2,4-oxadiazol-5-yl derivatives) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
- Benzylation : Introduction of the 3-benzyl group via nucleophilic substitution or alkylation reactions, often requiring bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate reactive sites .
- Purification : Column chromatography or recrystallization from ethanol/methanol to isolate the final product .
Q. Which characterization techniques are essential for confirming the structure of this compound?
Structural confirmation requires a combination of spectroscopic and analytical methods:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to assign proton and carbon environments, particularly for distinguishing quinazoline and oxadiazole rings .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of functional groups like carbonyl (C=O) and C-N stretches in the quinazoline-dione core .
- High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% is typical for biological assays) .
Q. How can researchers monitor the progress of its synthesis reactions?
Reaction monitoring is critical for optimizing yields:
- Thin-Layer Chromatography (TLC) : Regular sampling to track reactant consumption and product formation using silica gel plates and UV visualization .
- HPLC : Quantitative analysis of reaction mixtures to confirm intermediate conversions .
- In-situ Techniques : Real-time monitoring via FT-IR or Raman spectroscopy for specific bond formation (e.g., C-O in oxadiazole) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve recrystallization efficiency .
- Temperature Control : Reflux temperatures (80–120°C) for coupling reactions, with lower temperatures (0–25°C) for sensitive steps like benzylation to avoid side products .
- Catalyst Screening : Palladium catalysts (e.g., Pd/C) for hydrogenation steps or acid catalysts (e.g., HCl) for cyclization .
- Statistical Design : Use of Design of Experiments (DoE) to evaluate factors like molar ratios, solvent volume, and reaction time .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., enzyme inhibition or cytotoxicity) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in cell viability assays) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural Analogues : Compare activity of derivatives (e.g., substituents on the benzyl or oxadiazole groups) to identify structure-activity relationships (SAR) .
- Data Normalization : Use relative activity metrics (e.g., IC₅₀ values normalized to reference compounds) and statistical tests (e.g., ANOVA) to validate significance . Example: In a study screening species (Sp1–Sp5), compound 3a showed activity against Sp1 (12 units) but no activity against Sp3, highlighting target specificity .
Q. How to design assays to study its enzyme inhibition mechanisms?
Mechanistic studies require:
- Kinetic Assays : Measure initial reaction rates (e.g., spectrophotometric monitoring of NADH depletion for dehydrogenase targets) .
- Docking Simulations : Molecular modeling (e.g., AutoDock Vina) to predict binding modes with enzymes like cyclooxygenase-2 (COX-2) or kinases .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS) .
- Mutagenesis Studies : Engineer enzyme variants (e.g., alanine scanning) to identify critical residues for inhibitor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
